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molecular formula C11H14FNO2 B8793668 Ethyl 2-[(4-fluorophenyl)methylamino]acetate

Ethyl 2-[(4-fluorophenyl)methylamino]acetate

Cat. No. B8793668
M. Wt: 211.23 g/mol
InChI Key: UESJBBBCMQPVTF-UHFFFAOYSA-N
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Patent
US07645760B2

Procedure details

4-Fluorobenzylamine (13.86 g, 110 mmol) was dissolved in 25 ml THF and the solution was cooled to 0° C. Bromo-acetic acid ethyl ester (8.35 g, 50 mmol) dissolved in 25 ml THF was added dropwise at 0° C. After stirring for 2 hours at room temperature the solid was filtered off and the fitrate was evaporated. The title compound was purified by chromatography (SiO2, c-hexane/ethyl acetate, 2/1) and was isolated as yellow oil (10.35 g, 98%).
Quantity
13.86 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13](=[O:16])[CH2:14]Br)[CH3:11]>C1COCC1>[CH2:10]([O:12][C:13](=[O:16])[CH2:14][NH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:11]

Inputs

Step One
Name
Quantity
13.86 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.35 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the fitrate was evaporated
CUSTOM
Type
CUSTOM
Details
The title compound was purified by chromatography (SiO2, c-hexane/ethyl acetate, 2/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CNCC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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